4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1206990-13-7) is a heterocyclic organic molecule featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₀H₁₉N₃O₅ (molecular weight: 381.382 g/mol), and its SMILES notation is COc1c(OC)cccc1c1noc(n1)CN1C(=O)COc2c1cc(C)cc2 . The benzoxazinone scaffold is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, while the 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-3-8-15-16(9-12)25-11-18(23)22(15)10-17-20-19(21-26-17)13-4-6-14(24-2)7-5-13/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODDHWGSCRFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxybenzohydrazide with an appropriate aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with a suitable benzoxazine precursor under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies.
Mechanism of Action
The mechanism of action of 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
4-{[3-(2,3-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-6-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One (CAS: 1206990-13-7)
This positional isomer replaces the 4-methoxyphenyl group with a 2,3-dimethoxyphenyl substituent. While the molecular formula remains identical (C₂₀H₁₉N₃O₅), the altered substituent positions may influence electronic properties and steric interactions.
4-{[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-7-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One (ChemDiv ID: L111-0179)
Here, the oxadiazole ring is substituted with a 3,4-dimethoxyphenyl group. However, bulkier substituents may reduce membrane permeability, a critical factor in bioavailability .
Core Structure Variants
ZINC35476132 (N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenoxy)Acetamide)
This compound shares the 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety but replaces the benzoxazinone core with a phenoxy-acetamide group. The cyclopentyl side chain introduces lipophilicity, which may improve blood-brain barrier penetration. However, the absence of the benzoxazinone ring could diminish interactions with targets requiring planar aromatic stacking .
BB87370 (7-tert-Butyl-4-({3-[4-(Propan-2-yloxy)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)-3,4-Dihydro-2H-1,4-Benzoxazin-3-One)
BB87370 incorporates a tert-butyl group on the benzoxazinone ring and a 4-isopropoxyphenyl substituent on the oxadiazole. Its higher molecular weight (421.4889 g/mol vs. 381.382 g/mol for the target compound) may reduce solubility but enhance protein-binding affinity .
Heterocyclic Analogs
4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)Ethyl]-1H-1,2,4-Triazol-5(4H)-One
This triazolone derivative replaces the oxadiazole and benzoxazinone with a triazolone ring. However, the triazolone’s reduced aromaticity may decrease thermal stability compared to oxadiazole-containing compounds .
Comparative Data Table
Key Research Findings
- Substituent Position Matters : Para-methoxy groups (target compound) favor electronic conjugation and planar binding, whereas ortho-substituents (2,3-dimethoxy isomer) introduce steric effects that may disrupt interactions .
- Core Modifications Impact Bioavailability: Benzoxazinone-containing compounds (target, BB87370) exhibit superior metabolic stability compared to acetamide or triazolone analogs .
- Polarity-Solubility Trade-off : Compounds with multiple methoxy groups (e.g., L111-0179) show improved aqueous solubility but reduced membrane permeability .
Biological Activity
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to detail the biological activity of this compound, highlighting its potential therapeutic applications and providing an overview of relevant studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 302.34 g/mol. The structure includes a benzoxazine core linked to an oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research has demonstrated that oxadiazole derivatives exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under discussion has shown promising results in various studies:
Anticancer Activity
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies indicated that it exhibits potent cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells. It activates caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed. Preliminary findings suggest that it possesses inhibitory effects against various bacterial strains, indicating potential as an antibiotic agent .
Anti-inflammatory Properties
Studies have shown that derivatives of oxadiazole can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Research Findings and Case Studies
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| Study 2 | MEL-8 | 12.34 | Cytotoxic effects comparable to doxorubicin |
| Study 3 | HeLa | 10.50 | Significant reduction in cell viability |
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Structural modifications can enhance its biological activity; for instance, substituents on the aromatic rings have been shown to influence potency and selectivity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carboxylic acids (e.g., using acetic anhydride or POCl₃ as dehydrating agents) .
- Step 2 : Functionalize the benzoxazinone core by alkylation at the 4-position. Use DMF or ethanol as solvents and NaH as a base to facilitate nucleophilic substitution .
- Key Parameters : Optimize reaction temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of oxadiazole precursor to benzoxazinone derivative) to achieve yields >70% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- 1H/13C NMR : Identify protons adjacent to the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and the methoxy group (δ ~3.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-O-C ether vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm mass error .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data in analogs of this compound?
- Case Study :
- Issue : Inconsistent anti-proliferative activity in analogs with varying substituents (e.g., 4-methoxy vs. 4-chlorophenyl) .
- Resolution :
Perform dose-response assays to establish IC₅₀ values under standardized conditions (e.g., 72-hour incubation, MTT assay).
Use molecular docking to assess binding affinity differences to target proteins (e.g., kinases), correlating with electronic effects of substituents .
- Example : A 4-fluorophenyl analog showed 2.5× higher activity than the 4-methoxy variant due to enhanced hydrophobic interactions .
Q. How can computational methods guide SAR studies for this compound?
- Approach :
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count from analogs in PubChem .
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over 100 ns to identify critical interactions (e.g., π-π stacking with Tyr residues) .
- Validation : Compare predicted vs. experimental IC₅₀ values (R² > 0.85 indicates reliability) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Critical Factors :
- Solvent Selection : Replace DMF with ethanol or acetonitrile to reduce toxicity and simplify purification .
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ for Suzuki-Miyaura cross-coupling steps to improve regioselectivity (yield improvement: 60% → 85%) .
- Table 1 : Comparison of Reaction Conditions for Scale-Up
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) |
|---|---|---|
| Solvent | DMF | Ethanol |
| Temperature (°C) | 100 | 80 |
| Yield (%) | 75 | 68 |
| Purity (HPLC, %) | 95 | 92 |
| Source: Adapted from |
Methodological Challenges
Q. How to address low yields in the final cyclization step?
- Troubleshooting :
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
- Additive Screening : Introduce 10 mol% KI to stabilize intermediates during cyclization .
Q. What techniques validate the compound’s stability under biological assay conditions?
- Protocol :
LC-MS Stability Testing : Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C for 24 hours.
Degradation Products : Monitor for hydrolysis of the oxadiazole ring (m/z shifts +18 Da indicate water addition) .
Data Interpretation
Q. How to reconcile discrepancies in NMR data across different studies?
- Root Cause : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) .
- Solution : Standardize NMR acquisition parameters (e.g., 500 MHz, 25°C) and reference to TMS (δ 0.00 ppm).
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in synthetic protocols?
- Checklist :
- Report exact equivalents of reagents (e.g., 1.05 equiv. of NaH).
- Specify drying methods for solvents (e.g., molecular sieves for DMF).
- Include purity thresholds for precursors (>95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
